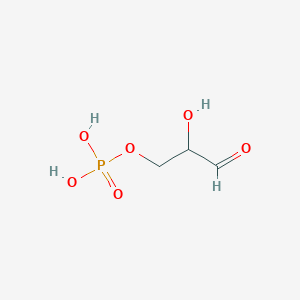
3-磷酸甘油醛
描述
DL-Glyceraldehyde 3-phosphate is a significant biochemical compound that serves as an intermediate in several metabolic pathways, including glycolysis and gluconeogenesis. It plays a crucial role in cellular respiration and energy production. This compound is also known for its inhibitory effects on the growth of Escherichia coli and its role as a competitive inhibitor of acyltransferase enzymes .
科学研究应用
DL-Glyceraldehyde 3-phosphate has extensive applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is crucial in metabolic studies, particularly in understanding glycolysis and gluconeogenesis pathways.
Medicine: It is used in research related to metabolic disorders and diseases such as diabetes and cancer.
Industry: DL-Glyceraldehyde 3-phosphate is employed in the production of various biochemical reagents and as an intermediate in the synthesis of other compounds
生化分析
Biochemical Properties
3-Phosphoglyceraldehyde plays a crucial role in biochemical reactions. It is an intermediate in both glycolysis and gluconeogenesis . It interacts with various enzymes, including aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase . These interactions are essential for the conversion of fructose 1,6-bisphosphate and dihydroxyacetone phosphate into 3-Phosphoglyceraldehyde .
Cellular Effects
3-Phosphoglyceraldehyde influences cell function by participating in metabolic pathways that provide energy and intermediate products needed for life activities . It has been observed to delay apoptosis when added to cells .
Molecular Mechanism
The molecular mechanism of 3-Phosphoglyceraldehyde involves its transformation into glycerate-1, 3-biphosphate, a process catalyzed by glyceraldehyde 3-phosphate dehydrogenase . This process is accompanied by the production of NADH .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phosphoglyceraldehyde can change over time. For instance, it has been observed to delay apoptotic phenomena when added to a cell-free system .
Metabolic Pathways
3-Phosphoglyceraldehyde is involved in several metabolic pathways, including glycolysis and gluconeogenesis . It interacts with enzymes such as aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase .
Subcellular Localization
The subcellular localization of 3-Phosphoglyceraldehyde is primarily in the cytosol, where glycolysis occurs
准备方法
合成路线和反应条件: DL-甘油醛-3-磷酸可以由其二乙基缩醛衍生物合成。制备方法包括在Dowex-50氢型树脂存在下水解DL-甘油醛-3-磷酸二乙基缩醛钡盐。 反应在沸水中进行,然后快速冷却和离心,得到所需化合物 .
工业生产方法: 在工业环境中,DL-甘油醛-3-磷酸通常通过酶促反应生产。它可以由果糖-1,6-二磷酸在果糖二磷酸醛缩酶的作用下衍生而来,该酶还生成二羟丙酮磷酸。 然后,三碳糖磷酸异构酶将二羟丙酮磷酸转化为DL-甘油醛-3-磷酸 .
化学反应分析
反应类型: DL-甘油醛-3-磷酸会发生各种化学反应,包括氧化、还原和磷酸化。
常见试剂和条件:
氧化: 该化合物可以在甘油醛磷酸脱氢酶和NAD+存在下被氧化成1,3-二磷酸甘油酸。
还原: 它可以被甘油-3-磷酸脱氢酶还原为甘油-3-磷酸。
主要产物: 从这些反应中形成的主要产物包括1,3-二磷酸甘油酸、甘油-3-磷酸和二羟丙酮磷酸 .
4. 科研应用
DL-甘油醛-3-磷酸在科学研究中有着广泛的应用:
化学: 它被用作酶促测定中的底物,用于研究酶动力学和机制。
生物学: 该化合物在代谢研究中至关重要,特别是在了解糖酵解和糖异生途径方面。
医学: 它用于与代谢性疾病和糖尿病、癌症等疾病相关的研究。
作用机制
DL-甘油醛-3-磷酸主要通过其在代谢途径中的作用发挥其作用。它作为甘油醛磷酸脱氢酶的底物,催化转化为1,3-二磷酸甘油酸。该反应涉及DL-甘油醛-3-磷酸的氧化和NAD+的还原为NADH。 该化合物还通过干扰酰基转移酶抑制大肠杆菌的生长 .
类似化合物:
二羟丙酮磷酸: 糖酵解中的另一种中间体,可以被三碳糖磷酸异构酶转化为DL-甘油醛-3-磷酸。
果糖-1,6-二磷酸: 糖酵解途径中的前体,被果糖二磷酸醛缩酶裂解成DL-甘油醛-3-磷酸和二羟丙酮磷酸。
甘油-3-磷酸: DL-甘油醛-3-磷酸的还原形式,参与脂质代谢.
独特性: DL-甘油醛-3-磷酸之所以独特,是因为它既是代谢中间体,又是细菌生长的抑制剂。 它参与多种代谢途径,并对特定酶具有抑制作用,使其成为生化研究和工业应用中极具吸引力的化合物 .
相似化合物的比较
Dihydroxyacetone phosphate: Another intermediate in glycolysis, which can be converted to DL-Glyceraldehyde 3-phosphate by triose phosphate isomerase.
Fructose 1,6-bisphosphate: A precursor in the glycolytic pathway that is split into DL-Glyceraldehyde 3-phosphate and dihydroxyacetone phosphate by fructose bisphosphate aldolase.
Glycerol 3-phosphate: A reduced form of DL-Glyceraldehyde 3-phosphate, involved in lipid metabolism.
Uniqueness: DL-Glyceraldehyde 3-phosphate is unique due to its dual role as both a metabolic intermediate and an inhibitor of bacterial growth. Its involvement in multiple metabolic pathways and its inhibitory effects on specific enzymes make it a compound of significant interest in both biochemical research and industrial applications .
属性
IUPAC Name |
(2-hydroxy-3-oxopropyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJXRIRHZLFYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861814 | |
| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-59-3, 142-10-9 | |
| Record name | 3-Phosphoglyceraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Glyceraldehyde 3-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-glyceraldehyde 3-phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHOSPHOGLYCERALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7466PL1110 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- A: Beyond its role in energy production, 3-Phosphoglyceraldehyde can be siphoned off from glycolysis to generate precursors for various biosynthetic pathways, including serine biosynthesis [, ].
A: 3-Phosphoglyceraldehyde interacts with glyceraldehyde 3-phosphate dehydrogenase (GAPDH) [, , , ]. This interaction leads to the oxidation of 3-PGA to 1,3-bisphosphoglycerate, a high-energy compound that drives ATP synthesis in the subsequent step of glycolysis [, , , ].
A: The oxidation of 3-Phosphoglyceraldehyde by GAPDH is coupled with the reduction of NAD+ to NADH [, ]. This reaction contributes to maintaining the cellular redox balance and influences downstream metabolic processes dependent on NAD+/NADH levels [, , ].
- A: While specific spectroscopic data wasn't detailed in the provided research, 3-Phosphoglyceraldehyde can be characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals information about its structure and interactions with enzymes [].
- A: 3-Phosphoglyceraldehyde is a metabolic intermediate, not a catalyst. Its role is to be transformed within metabolic pathways [].
- A: Early research on 3-Phosphoglyceraldehyde was instrumental in elucidating the glycolytic pathway [, ]. This work laid the foundation for our understanding of central carbon metabolism and its regulation [, ].
- A: Research on 3-Phosphoglyceraldehyde extends beyond biochemistry and intersects with fields like plant biology, microbiology, and potentially medicine. Understanding its role in diverse organisms can offer insights into metabolic regulation, disease mechanisms, and potential therapeutic targets [, , , , , , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


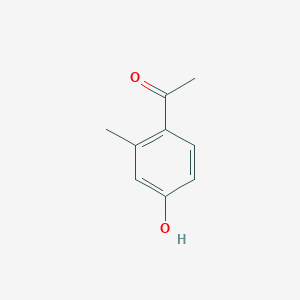
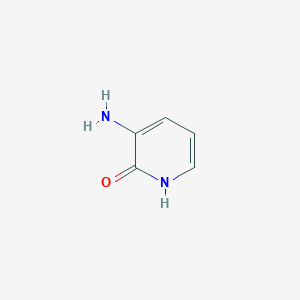


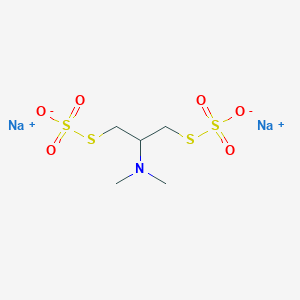
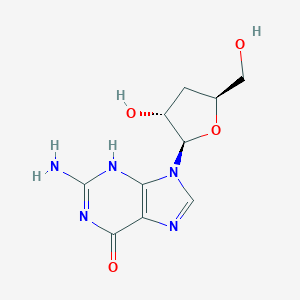
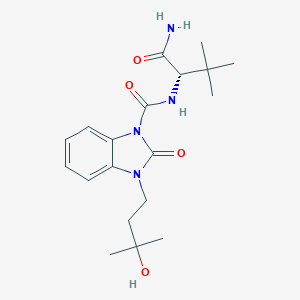

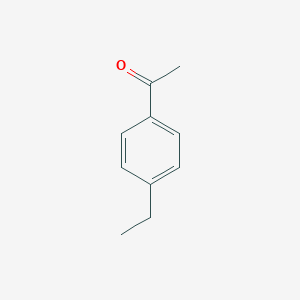
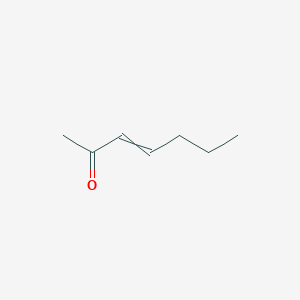
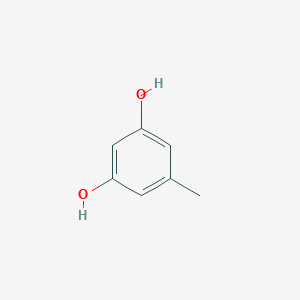
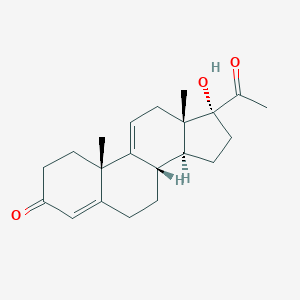
![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)

